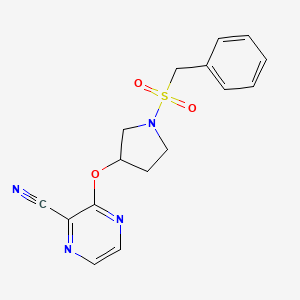

3-((1-(Benzylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Description

Propriétés

IUPAC Name |

3-(1-benzylsulfonylpyrrolidin-3-yl)oxypyrazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O3S/c17-10-15-16(19-8-7-18-15)23-14-6-9-20(11-14)24(21,22)12-13-4-2-1-3-5-13/h1-5,7-8,14H,6,9,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVYAGQCLZPECGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CN=C2C#N)S(=O)(=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(Benzylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps:

Formation of the Pyrrolidine Intermediate: The initial step involves the synthesis of the pyrrolidine ring, which can be achieved through the cyclization of appropriate precursors under basic conditions.

Introduction of the Benzylsulfonyl Group: The pyrrolidine intermediate is then reacted with benzylsulfonyl chloride in the presence of a base such as triethylamine to introduce the benzylsulfonyl group.

Etherification: The benzylsulfonyl-substituted pyrrolidine is then reacted with 2-chloropyrazine-3-carbonitrile in the presence of a base like potassium carbonate to form the desired ether linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzylsulfonyl group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine or other reduced forms.

Substitution: The pyrazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution on the pyrazine ring.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or other reduced derivatives.

Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry

In chemistry, 3-((1-(Benzylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to interact with biological macromolecules. It can also serve as a precursor for the synthesis of bioactive molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it versatile for industrial applications.

Mécanisme D'action

The mechanism by which 3-((1-(Benzylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile exerts its effects depends on its interaction with molecular targets. The benzylsulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The pyrazine ring can participate in π-π interactions with aromatic residues in proteins, influencing their function. The carbonitrile group can form hydrogen bonds or coordinate with metal ions, affecting the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-((1-(Benzylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine: Lacks the carbonitrile group, which may affect its reactivity and binding properties.

3-((1-(Benzylsulfonyl)pyrrolidin-3-yl)oxy)pyridine-2-carbonitrile: Similar structure but with a pyridine ring instead of pyrazine, which can influence its electronic properties and reactivity.

3-((1-(Benzylsulfonyl)pyrrolidin-3-yl)oxy)benzene-2-carbonitrile: Contains a benzene ring, which alters its chemical behavior compared to the pyrazine ring.

Uniqueness

The presence of both the benzylsulfonyl group and the carbonitrile group in 3-((1-(Benzylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile provides a unique combination of reactivity and binding properties. This makes it distinct from similar compounds and valuable for specific applications in research and industry.

Activité Biologique

3-((1-(Benzylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazine ring substituted with a carbonitrile group and an ether linkage to a pyrrolidine moiety that is further substituted with a benzylsulfonyl group. This unique structure may confer specific biological properties that are currently under investigation.

Research indicates that compounds related to pyrazines and pyrrolidines often exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer effects. The presence of the benzylsulfonyl group may enhance the compound's interaction with biological targets such as enzymes or receptors.

Antimicrobial Activity

In studies involving similar compounds, such as N-(pyrazin-2-yl)benzenesulfonamides, promising antimicrobial activities have been reported. For instance, certain derivatives showed significant inhibition against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) around 6.25 μg/mL .

| Compound | MIC (μg/mL) | Target |

|---|---|---|

| 4-amino-N-(pyrazin-2-yl)benzenesulfonamide | 6.25 | M. tuberculosis |

| 4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide | 6.25 | M. tuberculosis |

Kinase Inhibition

The compound's structural analogs have been evaluated for their ability to inhibit various kinases. For example, some derivatives have been identified as inhibitors of B-Raf kinase and phosphoinositide 3-kinase (PI3K), which are crucial in cancer signaling pathways .

Case Studies

- Antitubercular Activity : A study demonstrated that related pyrazine derivatives exhibited significant antitubercular activity, suggesting that modifications to the pyrazine core can lead to enhanced efficacy against resistant strains of M. tuberculosis.

- Norepinephrine Reuptake Inhibition : Compounds derived from pyrrolidine structures have shown potential as norepinephrine reuptake inhibitors (NRIs), which may be beneficial in treating mood disorders .

Research Findings

Recent research has focused on the synthesis and evaluation of various derivatives of pyrazine and pyrrolidine compounds:

- In vitro Studies : Compounds were tested for their cytotoxicity and efficacy against various bacterial strains, revealing that modifications in the benzylsulfonyl group significantly influenced their antimicrobial potency.

- In vivo Studies : Animal models have been used to assess the pharmacokinetics and therapeutic potential of these compounds, showing promising results in terms of bioavailability and therapeutic index.

Q & A

Q. Basic

- Nuclear Magnetic Resonance (NMR) : H and C NMR verify substituent positions and stereochemistry (e.g., pyrrolidine ring conformation) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 385.12) .

- Infrared Spectroscopy (IR) : Peaks at ~2200 cm (C≡N stretch) and ~1150 cm (S=O stretch) validate functional groups .

How can structure-activity relationship (SAR) studies be designed to improve the compound’s pharmacological profile?

Q. Advanced

- Functional group variation : Replace the benzylsulfonyl group with bioisosteres (e.g., sulfonamides, acyl groups) to modulate solubility and target affinity .

- Bioassay integration : Test derivatives in kinase inhibition assays (IC profiling) or cellular models (e.g., apoptosis assays) to correlate structural changes with activity .

- Computational pre-screening : Use molecular docking to prioritize derivatives with optimal binding to targets like PI3K or EGFR kinases .

What strategies address contradictions in reported biological activities across studies?

Q. Advanced

- Standardized protocols : Replicate assays under controlled conditions (e.g., fixed ATP concentrations in kinase assays) to minimize variability .

- Orthogonal validation : Combine enzymatic assays with cell-based viability tests (e.g., MTT assays) to confirm activity .

- Meta-analysis : Cross-reference data from PubChem and peer-reviewed studies to identify confounding factors (e.g., impurity-driven false positives) .

How can computational methods predict interactions between this compound and biological targets?

Q. Advanced

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to kinase ATP-binding pockets (e.g., prioritize poses with hydrogen bonds to hinge regions) .

- Molecular Dynamics (MD) simulations : Assess binding stability over 100-ns trajectories (AMBER or GROMACS) to evaluate entropy-driven interactions .

- ADMET prediction : SwissADME or pkCSM models estimate bioavailability and toxicity risks (e.g., CYP450 inhibition) .

What are the primary functional groups influencing reactivity and pharmacological activity?

Q. Basic

- Pyrazine-carbonitrile core : Dictates π-π stacking with aromatic residues in enzyme active sites .

- Benzylsulfonyl group : Enhances hydrophobic interactions and modulates metabolic stability .

- Pyrrolidine-ether linkage : Impacts conformational flexibility and membrane permeability .

How can reaction yields be optimized for large-scale synthesis?

Q. Advanced

- Microwave-assisted synthesis : Reduces reaction time (e.g., 2 hours vs. 12 hours conventional) while maintaining >70% yield .

- Catalyst optimization : Employ Pd/C or Ni catalysts for efficient coupling steps .

- Solvent recycling : Implement distillation systems for DMF recovery, reducing costs and waste .

What in vitro models are suitable for elucidating the compound’s mechanism of action?

Q. Advanced

- Kinase inhibition panels : Screen against a 50-kinase panel (e.g., Eurofins DiscoverX) to identify primary targets .

- Immortalized cell lines : Use HEK293 or A549 cells transfected with luciferase reporters to monitor pathway modulation (e.g., NF-κB or MAPK) .

- Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring protein thermal stability shifts post-treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.